(-)-Peloruside A is a natural compound classified as a macrocyclic lactone, originally isolated from the New Zealand marine sponge Mycale hentscheli. It is known for its complex structure, which includes a 16-membered macrolactone ring and a unique polyol side chain. The compound has garnered significant attention due to its potent biological activities, particularly as a microtubule-stabilizing agent. Its structure features an alternating pattern of hydroxyl groups, contributing to its interaction with cellular components, specifically tubulin, which is a key protein in microtubule formation and stability.
These reactions are crucial for synthesizing analogs and understanding the compound's behavior in biological systems.
(-)-Peloruside A exhibits significant biological activity, particularly in cancer research. It acts as a microtubule-stabilizing agent, similar to paclitaxel and docetaxel, by binding to tubulin and preventing microtubule depolymerization. This stabilization disrupts normal cell division processes, leading to apoptosis in cancer cells. Research indicates that (-)-peloruside A may also have neuroprotective effects and potential applications in treating neurodegenerative diseases due to its ability to modulate microtubule dynamics .
The synthesis of (-)-peloruside A has been achieved through various methods:
(-)-Peloruside A has several applications across different fields:
Studies on (-)-peloruside A have focused on its interactions with microtubules and tubulin:
(-)-Peloruside A shares structural and functional similarities with several other compounds known for their microtubule-stabilizing properties. Here are some notable comparisons:
| Compound | Structure Features | Mechanism of Action | Unique Aspects |
|---|---|---|---|
| Paclitaxel | Taxane core structure | Stabilizes microtubules | Well-established clinical use in cancer therapy |
| Docetaxel | Similar taxane structure | Microtubule stabilization | Improved solubility compared to paclitaxel |
| Epothilone | Different structural framework | Stabilizes microtubules | Effective against taxane-resistant tumors |
(-)-Peloruside A is unique due to its specific structural features, such as the macrocyclic lactone ring and the unique side chain configuration that influences its binding affinity and biological activity compared to these other compounds .
The marine sponge Mycale hentscheli, the primary source of (-)-peloruside A, is endemic to specific regions of New Zealand’s coastal waters. Specimens are predominantly found in the Marlborough Sounds, a network of sea-drowned valleys on the northern coast of the South Island, and the Pelorus Sound, from which the compound derives its name [3] [4]. These sponges inhabit subtidal zones at depths ranging from 5 to 15 meters, where they anchor to rocky substrates in sheltered, nutrient-rich environments [4]. The distribution of M. hentscheli is spatially constrained, with populations localized to areas characterized by moderate water flow and temperatures between 10°C and 18°C, conditions that favor the sponge’s growth and secondary metabolite production [4].
Ecological surveys indicate that M. hentscheli colonies exhibit patchy distributions within their range, often forming dense aggregations in specific microhabitats. This clustering suggests a dependence on localized environmental factors, such as substrate composition and microbial communities, which may influence both sponge health and peloruside A biosynthesis [4]. Despite its restricted geographic range, the sponge demonstrates resilience to seasonal fluctuations, maintaining stable populations over decadal timescales [4].
Table 1: Key Ecological Parameters of Mycale hentscheli Habitats
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Depth range | 5–15 meters | [4] |
| Temperature range | 10°C–18°C | [4] |
| Primary locations | Marlborough/Pelorus Sounds | [3] [4] |
| Substrate type | Rocky outcrops | [4] |
(-)-Peloruside A is a macrocyclic polyketide whose biosynthesis is intricately linked to the symbiotic microbial consortia of Mycale hentscheli. Metagenomic analyses of the sponge microbiome have revealed a complex network of bacterial symbionts, including novel genera such as Candidatus Patea custodiens and Candidatus Entomycale ignis, which collectively contribute to the holobiont’s secondary metabolome [4]. While the exact biosynthetic origin of peloruside A remains unresolved, genomic data suggest involvement of trans-acyltransferase (trans-AT) polyketide synthase (PKS) systems, which are hallmark features of bacterial polyketide biosynthesis [4].
Notably, peloruside A’s biosynthetic gene cluster (BGC) has been identified within the sponge microbiome, though its specific microbial host has yet to be definitively assigned [4]. This contrasts with other cytotoxic compounds from M. hentscheli, such as pateamine and mycalamide, which are linked to discrete symbiotic species [4]. The peloruside BGC exhibits a fragmented architecture, with modular PKS domains distributed across multiple genomic regions—a common trait in trans-AT systems that allows for structural diversification of polyketide products [4].
Key Insights on Biosynthesis:
The limited natural abundance of Mycale hentscheli and the low yield of peloruside A (typically <0.1% of sponge dry weight) pose significant challenges for large-scale production [3] [4]. Wild harvesting is ecologically unsustainable due to the sponge’s slow growth rate and the destructive impact of trawling on benthic habitats [4]. Furthermore, the sponge’s reliance on specific microbial symbionts complicates ex situ cultivation, as artificial environments often fail to replicate the complex chemical and biological interactions necessary for peloruside biosynthesis [4].
Table 2: Comparative Analysis of Sourcing Strategies
| Strategy | Advantages | Challenges | Current Research Focus |
|---|---|---|---|
| Wild Harvesting | Direct access to natural compound | Ecological damage; low yield | N/A (not viable long-term) |
| Aquaculture | Potential for controlled production | Symbiont dependency; slow growth rates | Optimizing microbial consortia |
| Synthetic Biology | Scalability; genetic engineering | Pathway complexity; heterologous expression hurdles | trans-AT PKS reconstitution [1] [3] |
Synthetic biology offers a promising alternative, with efforts focused on reconstructing peloruside A’s biosynthetic pathway in heterologous hosts. Early-stage research has achieved partial synthesis of peloruside analogs through modular PKS engineering, though full reconstitution remains elusive due to the pathway’s stereochemical complexity [1] [3]. Meanwhile, aquaculture trials aim to sustain M. hentscheli populations in controlled marine farms, but success hinges on maintaining symbiotic microbial viability across generations [4].
The total synthesis of (-)-peloruside A has attracted considerable attention from the synthetic organic chemistry community due to its complex architecture featuring ten stereogenic centers, an internal pyran ring, and a trisubstituted Z-double bond within a sixteen-membered macrolactone framework [1] [2]. Multiple research groups have developed distinct retrosynthetic strategies that have led to successful total syntheses, each employing unique disconnection patterns and key transformations.
| Research Group | Year | Key Strategy | Linear Steps | Overall Yield | Macrocyclization Method |
|---|---|---|---|---|---|
| De Brabander | 2003 | Mukaiyama aldol reaction | 29 | Not specified | 4-pyranone formation |
| Taylor | 2005 | Late stage aldol coupling | Not specified | Not specified | Aldol coupling + hemi-ketal cyclization |
| Ghosh | 2008 | Reductive aldol reaction | Not specified | Not specified | Yamaguchi macrolactonization |
| Evans | 2009 | Convergent assembly with aldol protocol | Not specified | Not specified | Yamaguchi macrolactonization |
| Hoye | 2010 | Kinetic lactonization and relay RCM | Not specified | 49% | Yamaguchi cyclization |
| Jacobsen | 2010 | Payne rearrangement and hetero-Diels-Alder | 20 | Not specified | Yamaguchi macrolactonization |
The Evans synthesis employed a highly convergent strategy involving the assembly of carbon-one through carbon-ten segment and carbon-eleven through carbon-twenty-four segment through a novel aldol protocol [4]. This approach demonstrated the effectiveness of convergent strategies in reducing the longest linear sequence while maintaining high overall synthetic efficiency.
Aldol coupling reactions represent the cornerstone methodology for assembling the complex carbon framework of (-)-peloruside A. Multiple research groups have developed sophisticated aldol strategies that enable the formation of critical carbon-carbon bonds while establishing the requisite stereochemistry [1] [3] [6] [4] [7].
| Method | Research Group | Fragment Coupling | Stereoselectivity | Yield |
|---|---|---|---|---|
| Mukaiyama Aldol | De Brabander | C1-C7 aldehyde + C8-C12 ketone | 3.5:1 facial selectivity | Not specified |
| Late Stage Aldol Coupling | Taylor | Two complex fragments | Highly selective | Not specified |
| Reductive Aldol | Ghosh | C1-C10 + C11-C24 segments | 1.7:1 dr | 52% |
| Boron-Mediated Aldol | Hoye | Aldehyde acceptor + methyl ketone donor | Essentially full control | 64% |
| Vinylogous Aldol | Various | Advanced intermediate construction | High diastereoselectivity | High yield |
| Diastereoselective Aldol | Smith | Eastern + western hemispheres | 4:1 dr | Not specified |
The Taylor synthesis utilized a late-stage aldol coupling of two complex fragments followed by intramolecular hemi-ketal cyclization, methoxymethyl group-participated epoxide ring fragmentation reaction, and highly selective methylation [1] [3]. This convergent route demonstrated exceptional efficiency in allowing access to rationally designed analogues while maintaining high levels of stereochemical control.
The Mukaiyama aldol reaction employed by De Brabander and colleagues involved boron trifluoride diethyl etherate-catalyzed coupling between a glucose-derived carbon-one through carbon-seven aldehyde and a carbon-eight through carbon-twelve α-benzyloxymethyl ketone [8]. This transformation demonstrated exclusive 2,3-anti selectivity and moderate 3,5-anti/syn facial selectivity with a ratio of 3.5:1, providing access to the key carbon-one through carbon-twelve segment of peloruside A [8].
The implementation of vinylogous aldol reactions has provided novel approaches to macrocycle construction. Research groups have demonstrated the utility of intramolecular vinylogous aldol reactions for preparing advanced intermediates, with reactions proceeding in high yield and excellent levels of diastereoselectivity [9] [10] [11]. The vinylogous aldol approach produces α,β-unsaturated esters whose alkene functionality can be subjected to further functionalization, providing strategic advantages for accessing the complex oxygenation pattern of peloruside A.
Boron-mediated aldol reactions have proven particularly effective for fragment coupling with remote stereocontrol. The Hoye synthesis employed dicyclohexylboron enolate derived from methyl ketone donors, which added to aldehyde acceptors with essentially full control of the newly formed stereocenter [12]. This transformation presumably benefited from 1,5-stereoinduction mediated by the β-stereocenter in the ketone donor, enhanced by matched stereochemical effects from the β-stereocenter of the α,α-gem-dimethylated aldehyde acceptor [12].
Ring-closing metathesis has emerged as a powerful alternative to traditional macrolactonization methods for constructing the sixteen-membered macrolactone of (-)-peloruside A. Multiple research groups have explored metathesis-based strategies that offer distinct advantages in terms of functional group tolerance and synthetic efficiency [2] [13] [12] [14].
| Application | Substrate Type | Catalyst | Yield | Ring Size |
|---|---|---|---|---|
| Late-stage macrocyclization | Diene ester | Grubbs catalyst | 70% | 16-membered |
| Relay RCM (RRCM) | Silaketal/ester substrates | Grubbs G2 | 92% | 16-membered |
| Lactone formation | Diene precursors | Ruthenium catalyst | High yields | Various |
| Trisubstituted alkene formation | Z-trisubstituted alkene precursors | Grubbs catalyst | Not specified | 16-membered |
| Fragment assembly | Terminal alkenes | Various Ru catalysts | Variable | Variable |
| Alternative to macrolactonization | Macrocyclic precursors | Second generation Grubbs | Moderate to good | Large rings |
The Hoye synthesis pioneered the application of relay ring-closing metathesis for accessing the trisubstituted Z-alkene subunit of peloruside A [13] [12]. The relay RCM strategy involved the preparation of silaketal substrates by sequential loading of alcohols onto diphenylsilicon dichloride. The RRCM reaction proceeded efficiently to provide the desired cyclized product in ninety-two percent yield [12]. This approach offered significant advantages over direct RCM of simple diene substrates, which typically provided poor yields due to substrate limitations.
The implementation of relay RCM also enabled the synthesis of ester substrates that underwent cyclization to form lactone products in seventy percent yield [12]. The ester approach proved inherently easier than silaketal preparation since it involved simple cross-coupling of alcohols with acids having complementary reactivity. The sequential allylation, 2-propenyl to 1-propenyl isomerization, and ethylene cross-metathesis degradation strategy resulted in net vinylation of Evans acyloxazolidinone auxiliaries, providing a valuable method for ethenylation of carbanionic species [12].
Modified Blaise reactions have been employed in conjunction with RCM strategies to address base-sensitivity issues in nitrile-containing substrates [12]. The reagent formed in situ from bromoacetate allyl ester, zinc metal, and bis(cyclopentadienyl)titanium dichloride converted nitriles to intermediate β-aminoenoates, whose hydrolysis was carefully monitored at acidic pH to afford β-ketoesters. The use of allyl esters enabled smooth decarbalkoxylation with tetrakis(triphenylphosphine)palladium under non-basic conditions, rendering this strategy applicable to other base-sensitive nitrile substrates [12].
The development of semi-synthetic modifications and structural analogue libraries of (-)-peloruside A has been driven by the need to understand structure-activity relationships and improve the therapeutic potential of this potent microtubule-stabilizing agent [15] [16] [17]. Multiple research groups have developed innovative strategies for accessing diverse analogue libraries while maintaining or enhancing biological activity.
| Modification Type | Strategy | Key Features | Biological Activity |
|---|---|---|---|
| C2,C3-unsaturated derivatives | Function-oriented synthesis | TES-diazoacetone coupling | Low micromolar antiproliferative |
| C11,C13-keto-enol macrocycles | Four-fragment assembly | Aldol-type couplings | Variable activity |
| Hybrid peloruside-laulimalide analogues | Simplified C5-C9 dihydropyran incorporation | Reduced stereocomplexity | Retained microtubule activity |
| Conformational analogues | Late-stage RCM | Z/E isomer access | Maintained cytotoxicity |
| Epimeric derivatives | Stereoselective synthesis | Alternative stereochemistry | Reduced activity |
| Natural congeners | Natural isolation | Structure-activity relationships | Natural potency comparison |
Function-oriented synthesis approaches have enabled the rapid preparation of original carbon-two, carbon-three-unsaturated, carbon-eleven, carbon-thirteen-keto-enol macrocycles with peloruside A skeletons [17] [18]. These unsaturated macrocycles constitute valuable platforms for accessing peloruside A analogues with high structural diversity. The four-fragment strategy implemented features two aldol-type couplings with the central carbon-twelve through carbon-fourteen building block triethylsilyl-diazoacetone and late-stage ring-closing metathesis [17]. Enantiopure analogues have demonstrated antiproliferative activity in the low micromolar range against NCI and MCF7 tumor cell lines [17].
The development of hybrid peloruside A and laulimalide analogues has focused on reducing synthetic complexity while retaining biological activity [14]. Research has demonstrated that the simplified carbon-five through carbon-nine dihydropyran moiety of laulimalide, with fewer stereocenters than peloruside A, can be incorporated into analogue structures while retaining the sixteen-membered ring backbone of peloruside A [14]. These hybrid structures have shown promise as potential anticancer agents that maintain microtubule-stabilizing bioactivity.
Conformational analogues have been accessed through late-stage ring-closing metathesis reactions that provide access to both Z and E isomers of the trisubstituted alkene [19]. This convergent route has been highlighted by simple esterification-based fragment coupling and late-stage ring-closing metathesis reaction, providing access to rationally designed analogues inspired by the solution conformational preferences of peloruside A [19].
Semi-synthetic modifications have been performed on peloruside A itself to generate derivative libraries for structure-activity relationship studies [15] [20]. Small-scale reactions on peloruside A, along with the isolation of natural congeners, have provided further insight into the bioactive pharmacophore requirements for maintaining potent cytotoxic activity [20]. Two new peloruside congeners have been isolated from wild and aquacultured collections of the New Zealand marine sponge Mycale hentscheli, contributing to the understanding of natural structural variation [20].
Computational modeling has played an increasingly important role in optimizing synthetic routes to (-)-peloruside A and understanding the structural basis for its biological activity [21] [22] [23] [24]. Multiple research groups have employed various computational approaches including molecular dynamics simulations, density functional theory calculations, and molecular docking studies to guide synthetic strategy development and predict reaction outcomes.
| Computational Method | Application | Key Findings | Implications |
|---|---|---|---|
| Molecular dynamics simulations | Binding site identification | β-tubulin binding preference | Structural optimization guidance |
| Density functional theory | Reaction pathway analysis | Energy barrier calculations | Mechanistic understanding |
| Molecular docking | Structure-activity relationships | Binding affinity predictions | Analogue design |
| Conformational analysis | Solution structure determination | Bioactive conformation identification | Synthetic target validation |
| Force field calculations | Protein-ligand interactions | Binding energy estimations | Selectivity predictions |
Molecular dynamics simulations have been conducted for peloruside A within both β-tubulin and interdimer binding sites, using low energy docked poses as initial conformations [22]. For the β-tubulin site, binding energies ranged between negative twenty-one and negative thirty-seven kilocalories per mole, depending on the particular binding pose and solvation model implemented, suggesting a preference for association with β294-301 residues [22]. For the interdimer site, binding energies fell between negative thirteen and negative thirty-two kilocalories per mole, also depending on the pose and solvation model used [22].
Data-directed molecular docking strategies have been employed to suggest high-resolution models of the peloruside A binding site [22] [23]. Using comparative hydrogen-deuterium exchange mass spectrometry data from different microtubule stabilizing agents, researchers have proposed that peloruside A binds within a pocket on the exterior of β-tubulin at a previously unknown ligand site [22]. The docking studies employed the OPLS 2005 force field and distance-dependent dielectric models, with ligand structures generated using LigPrep and refined using Macromodel [23].
The modeling studies have revealed unique allosteric properties of microtubule stabilization via peloruside A, demonstrating a previously unknown mechanism that involves reduced reliance on lateral contacts between protofilaments [22]. This mechanistic understanding has important implications for synthetic route optimization, as it provides insights into the structural features essential for biological activity and guides the design of simplified analogues with retained potency.
Computational conformational analysis has been employed to validate synthetic targets and predict the bioactive conformations of peloruside A analogues [23]. Long-range interproton nuclear Overhauser effect contacts that significantly contribute to establishing the bioactive conformation of peloruside A have been identified, including specific proton-proton distances that must be maintained for biological activity [23]. These computational insights have guided synthetic strategies by identifying which structural features can be modified without compromising biological activity.
The integration of computational modeling with experimental synthetic studies has proven particularly valuable for optimizing fragment coupling strategies and evaluating alternative end-game approaches [2] [21]. Computational predictions have been used to evaluate the feasibility of macrolactonization versus ring-closing metathesis approaches, providing guidance for synthetic route selection based on predicted reaction energetics and conformational preferences of intermediate structures.